N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, followed by sulfonylation and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-pyrrolidone: Shares the pyrrolidine ring but lacks the sulfonyl and dihydropyridine moieties.
Pyrrolidine-2-one: A simpler structure with only the pyrrolidine ring and a carbonyl group.
N-Methyl-2-pyrrolidone: Similar in having a pyrrolidine ring but differs in the functional groups attached.
Uniqueness
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and dihydropyridine moieties distinguishes it from simpler analogs and enhances its potential for diverse applications .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-19(15-7-3-2-4-8-15)18(23)14-20-13-16(9-10-17(20)22)26(24,25)21-11-5-6-12-21/h9-10,13,15H,2-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPUBTJLXOTAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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